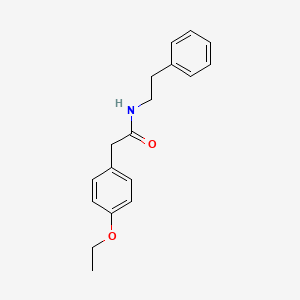
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PETT is a heterocyclic compound that contains a triazole ring and a thiol group. It has been found to possess various biological activities, including antimicrobial, antitumor, and antioxidant properties.
Mécanisme D'action
The exact mechanism of action of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exerts its biological activities through various mechanisms, including the inhibition of enzymes, the induction of apoptosis, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including acetylcholinesterase and tyrosinase. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to modulate cellular signaling pathways, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity and high stability. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize, making it readily available for research purposes. However, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has some limitations, including its poor solubility in water, which can limit its use in certain experiments. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, including the development of new synthesis methods to improve its yield and purity. Further studies are needed to elucidate the exact mechanism of action of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in various fields. In addition, the development of new formulations and delivery systems for 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could improve its bioavailability and efficacy in vivo. Finally, the evaluation of the safety and toxicity of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in vivo is needed to determine its potential for use in medicine and other applications.
Méthodes De Synthèse
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to form 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. Other methods include the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazone in the presence of ethanol and the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazide in the presence of potassium hydroxide.
Applications De Recherche Scientifique
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess antimicrobial and antitumor properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess antioxidant properties, making it a potential candidate for use as a natural preservative in food and feed. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to enhance the growth of plants and increase their resistance to environmental stressors, making it a potential candidate for use as a plant growth regulator.
In material science, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess excellent thermal stability and mechanical properties, making it a potential candidate for use in the development of high-performance materials.
Propriétés
IUPAC Name |
3-phenyl-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c20-16-18-17-15(14-9-5-2-6-10-14)19(16)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZDESFCWUXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)

![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)

![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)


